N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H7Cl2N3O2S and its molecular weight is 340.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria that carries out the function of untangling the DNA knots and supercoils that occur during replication and transcription, thus playing a crucial role in bacterial cell division .
Mode of Action
The compound interacts with Topoisomerase IV, inhibiting its function . The inhibition of Topoisomerase IV leads to the prevention of DNA replication and transcription, thereby inhibiting bacterial growth . The compound displays binding energy ranging from -14.97 kcal/mol to -18.86 kcal/mol with hydrogen bonding and arene–cation interaction .
Biochemical Pathways
The inhibition of Topoisomerase IV affects the DNA replication and transcription pathways in bacteria . This leads to the prevention of bacterial cell division and growth, thereby exerting its antibacterial effects .
Pharmacokinetics
It is mentioned that the compound obeys all lipinski’s and veber’s rules without any violation . This suggests that the compound has good oral bioavailability, as these rules are often used as a measure of drug-likeness and potential oral bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting Topoisomerase IV, the compound prevents DNA replication and transcription, which are essential processes for bacterial cell division . This leads to the antibacterial effects of the compound .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCNEQDSWHXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.